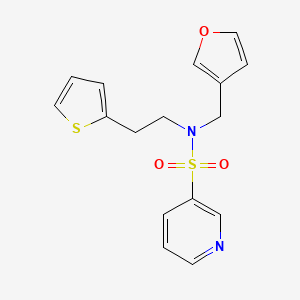

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide

Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted at the 3-position with a sulfonamide group. The sulfonamide nitrogen atoms are further substituted with a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety. This compound combines aromatic heterocycles (pyridine, furan, and thiophene), which confer unique electronic and steric properties.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c19-23(20,16-4-1-7-17-11-16)18(12-14-6-9-21-13-14)8-5-15-3-2-10-22-15/h1-4,6-7,9-11,13H,5,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENBRDBCWVPCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of pyridine to introduce the sulfonamide group. This is followed by the alkylation of the sulfonamide with furan-3-ylmethyl and 2-(thiophen-2-yl)ethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amines or alcohols.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid, while reduction of the sulfonamide group could produce the corresponding amine.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: The compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide (CAS 2034264-39-4)

- Structural Differences : This analog substitutes the furan-3-ylmethyl group with a furan-2-yl moiety and introduces a hydroxyl group on the ethyl linker between the thiophene and sulfonamide .

- Molecular Formula : C₁₅H₁₄N₂O₄S₂ (MW 350.4) vs. the target compound’s formula (assumed similar, pending confirmation).

5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide (CAS 891107-78-1)

Thiophene-Containing Sulfonamide-Quinolone Hybrids (e.g., Foroumadi et al., 2005–2006)

- Structural Differences: These derivatives link sulfonamide-substituted thiophenes to quinolone antibiotics (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones) .

- Key Implications: The quinolone moiety confers antibacterial activity, while the thiophene sulfonamide may enhance membrane permeability. The target compound’s pyridine core, in contrast, might favor central nervous system (CNS) penetration due to reduced polarity.

Beta-Hydroxythiofentanyl (N-[1-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropionamide)

- Structural Differences : This opioid analog uses a thiophen-2-yl ethyl group linked to a piperidine core, contrasting with the pyridine-sulfonamide scaffold .

- Key Implications : The thiophene group in both compounds may improve lipid solubility, but the opioid’s piperidine moiety is critical for µ-opioid receptor binding, whereas the target compound’s sulfonamide-pyridine system likely targets distinct pathways.

Biological Activity

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, drawing from available research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 348.4 g/mol. The compound features a furan ring, a thiophene ring, and a pyridine sulfonamide moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₃S₂ |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 1448069-65-5 |

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene rings often display significant antimicrobial properties. For example, derivatives of thiophene have been shown to inhibit bacterial growth effectively. Although specific data on the antimicrobial activity of this compound is sparse, its structural similarity to known active compounds suggests potential efficacy.

Case Studies

- PPAR Ligands : A study on heterocyclic PPAR ligands highlighted the importance of structural modifications in enhancing biological activity. Compounds similar to this compound showed promising results in modulating PPAR activity, which is crucial for metabolic regulation .

- Molecular Docking Studies : In silico studies using molecular docking have demonstrated that compounds with similar functional groups can exhibit strong binding affinities to target receptors, suggesting that this compound may also interact favorably with biological targets .

Research Findings

The lack of extensive research specifically focused on this compound necessitates further investigation into its biological activity. However, preliminary insights can be drawn from related compounds:

Q & A

Basic: What multi-step synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves sequential coupling of furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine with pyridine-3-sulfonyl chloride. Key steps include:

Amine Protection : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.

Sulfonamide Formation : React pyridine-3-sulfonyl chloride with the protected amines in dichloromethane (DCM) at 0–5°C, with triethylamine as a base .

Deprotection : Remove Boc groups using trifluoroacetic acid (TFA) in DCM.

Optimization : Adjust solvent polarity (e.g., tetrahydrofuran for better solubility), use catalytic DMAP to accelerate sulfonylation, and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Basic: Which spectroscopic and crystallographic methods are effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 to resolve aromatic protons (δ 6.8–8.5 ppm for pyridine/thiophene) and confirm sulfonamide connectivity.

- X-ray Crystallography : Grow crystals via vapor diffusion (acetonitrile/water). Use SHELX-97 for refinement, focusing on sulfonamide torsion angles and π-π stacking between heterocycles. SHELXL refinement parameters (R1 < 0.05) ensure accurate electron density maps .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 393.08 (calculated: 393.09) .

Advanced: How to resolve contradictions in biological activity data across cell-based assays?

Methodological Answer:

Assay Standardization : Use isogenic cell lines and control for passage number.

Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate; calculate IC50 with GraphPad Prism’s nonlinear regression.

Mechanistic Confounders : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic instability. Reference compounds (e.g., Pexidartinib) help validate assay conditions .

Advanced: What computational strategies model enzymatic interactions of heterocyclic substituents?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with kinase targets (e.g., PI3Kγ). Parameterize thiophene’s sulfur and furan’s oxygen for van der Waals interactions.

- Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bonds (e.g., sulfonamide-O with Lys833 in PI3Kγ) .

- QSAR Models : Train with descriptors like LogP and polar surface area (PSA) to predict IC50 trends .

Intermediate: How to design SAR studies for furan/thiophene pharmacological contributions?

Methodological Answer:

Analog Synthesis : Replace furan-3-yl with furan-2-yl or thiophene-3-yl.

Bioactivity Testing : Compare IC50 in kinase inhibition assays.

Data Analysis : Use ANOVA to identify significant activity differences (p<0.05).

Example SAR Table :

| Analog Structure | IC50 (µM) | Key Finding |

|---|---|---|

| Furan-3-ylmethyl (Parent) | 0.85 | Baseline activity |

| Thiophene-3-ylmethyl substitution | 2.1 | Reduced potency (steric clash) |

| Furan-2-ylmethyl substitution | 0.92 | Comparable activity |

| Data adapted from enzymatic studies in and . |

Advanced: How to use SHELX refinement for sulfonamide electronic density analysis?

Methodological Answer:

Data Collection : Collect 0.7 Å resolution X-ray data at 100 K.

SHELXL Commands : Use L.S. 10 for least-squares refinement and DFIX for sulfonamide S–O bond constraints.

Electron Density Maps : Generate OMIT maps to resolve disorder in the thiophene ring. Refinement residuals (R1/wR2 < 5%) validate accuracy .

Basic: What purification techniques isolate the compound from heterocyclic byproducts?

Methodological Answer:

- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

- HPLC : C18 column, 70:30 acetonitrile/water, flow rate 1 mL/min. Collect peaks at retention time 12.3 min.

- Recrystallization : Dissolve in hot ethanol, cool to −20°C for 24 h (yield: 65–75%) .

Advanced: How to validate metabolic instability from furan oxidation?

Methodological Answer:

In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH.

LC-MS Analysis : Detect hydroxylated metabolites (m/z +16) using a Q-TOF spectrometer.

Kinetic Studies : Calculate intrinsic clearance (CLint) using the substrate depletion method .

Intermediate: Designing stability studies under varied pH/temperature conditions

Methodological Answer:

Buffer Preparation : Test pH 1.2 (HCl), 4.5 (acetate), 7.4 (phosphate).

Accelerated Testing : Store samples at 40°C/75% RH for 4 weeks.

Analytical Monitoring : Quantify degradation via HPLC-UV (λ = 254 nm). Use Arrhenius plots to extrapolate shelf life .

Advanced: Statistical analysis of ADMET prediction discrepancies

Methodological Answer:

- Multivariate Regression : Corrogate in silico LogP (ALOGPS) vs. experimental shake-flask data.

- Machine Learning : Train Random Forest models on ChEMBL data to improve prediction of hepatic extraction ratio.

- Bland-Altman Plots : Visualize bias between predicted and observed plasma clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.